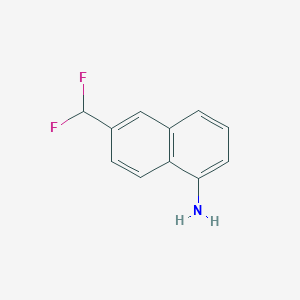

1-Amino-6-(difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2N |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

6-(difluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H,14H2 |

InChI Key |

KAAIJWYAMBSRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 6 Difluoromethyl Naphthalene and Its Derivatives

Strategies for Naphthalene (B1677914) Core Functionalization

The functionalization of the naphthalene core is a well-explored area of organic synthesis, driven by the prevalence of naphthalene-containing compounds in pharmaceuticals and material science. nih.gov Strategies for introducing substituents onto the naphthalene ring can be broadly categorized into metal-catalyzed cross-coupling reactions and Lewis acid-catalyzed transformations. These methods offer a versatile toolkit for chemists to achieve desired substitution patterns with high degrees of selectivity.

Metal-Catalyzed Coupling Reactions for Naphthalene Scaffolds

Transition metal catalysis has become an indispensable tool for the functionalization of aromatic systems, including naphthalene. researchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance. Palladium, copper, zinc, and rhodium are among the most utilized metals for forging new carbon-carbon and carbon-heteroatom bonds on the naphthalene ring.

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the functionalization of naphthalene derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the introduction of amino groups onto aromatic rings. For the synthesis of 1-Amino-6-(difluoromethyl)naphthalene, a key step could involve the palladium-catalyzed amination of a pre-functionalized naphthalene, such as 1-bromo-6-(difluoromethyl)naphthalene. The versatility of palladium catalysts allows for the use of a wide range of amine sources, including ammonia (B1221849) surrogates or protected amines. nih.gov

Palladium-catalyzed C-H functionalization has also emerged as a powerful strategy. For instance, the dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the dimethylamino source has been reported to occur exclusively at the 4-position, highlighting the regiochemical control achievable with these systems. rsc.org Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives provide access to complex three-dimensional structures. nih.govmit.eduacs.org These reactions can create all-carbon quaternary stereocenters with high enantioselectivity, demonstrating the utility of palladium catalysis in generating molecular complexity from simple aromatic precursors. nih.gov

| Reaction Type | Naphthalene Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| C-H Dimethylamination | 1-Chloromethylnaphthalene | Pd(OAc)₂, P(c-Hex)₃, NaO-t-Bu, DMF | 1-(Chloromethyl)-4-(dimethylamino)naphthalene | High |

| Asymmetric Dearomatization | N-(2-bromophenyl)-N-methylnaphthalen-1-amine | Pd(dba)₂, Chiral Ligand, Base | Chiral benzocarbazole derivative | High Yield, High Enantioselectivity |

| Amination | Chloromethylnaphthalene derivatives | Pd(PPh₃)₄, various amines | Naphthylamines | Satisfactory to good |

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for the functionalization of naphthalenes. Copper catalysis is particularly effective for the formation of carbon-nitrogen bonds. For example, the synthesis of naphthalene-1,3-diamine derivatives has been achieved through a copper(II)-catalyzed reaction of haloalkynes with amines. nih.gov This reaction is proposed to proceed through a coupling reaction followed by the dimerization of ynamines. nih.gov

Copper-catalyzed C-H functionalization is also a valuable tool. The remote para-C-H sulfonylation of naphthylamides has been realized using a copper catalyst with a picolinamide (B142947) directing group. researchgate.net This strategy allows for the selective functionalization of the C4 position of 1-naphthylamides, demonstrating the potential for regioselective C-H bond activation. researchgate.net Furthermore, copper-catalyzed direct amination of benzylic hydrocarbons with arylamines has been developed, which could be conceptually extended to the functionalization of substituted naphthalenes. rsc.org

| Reaction Type | Starting Materials | Catalyst/Reagents | Product |

|---|---|---|---|

| Diamine Synthesis | Haloalkynes and Amines | Cu(II) catalyst | Naphthalene-1,3-diamine derivatives |

| Remote C-H Sulfonylation | Naphthylamides | Copper catalyst, Picolinamide | para-Sulfonylated naphthylamides |

| Benzylic C-H Amination | Benzylic hydrocarbons and Arylamines | Cu/DTBP | Aromatic secondary amines |

While zinc is more commonly used as a stoichiometric reagent in reactions like the Reformatsky or Simmons-Smith reactions, its role as a catalyst in the functionalization of naphthalenes is less prominent compared to palladium and copper. However, organozinc reagents are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. For instance, a 6-(difluoromethyl)naphthylzinc reagent could be prepared and subsequently used in a Negishi coupling with a suitable electrophile to introduce the difluoromethyl group onto the naphthalene core.

In the context of amination, zinc is often used as a reducing agent. For example, the reduction of nitroarenes to anilines can be achieved with zinc metal in the presence of an acid. masterorganicchemistry.comcommonorganicchemistry.com This method is highly effective for the conversion of a nitro group, which could be introduced onto the naphthalene ring via electrophilic nitration, into the desired amino group for the final step in the synthesis of this compound.

Rhodium catalysts have shown utility in the synthesis and functionalization of naphthalene derivatives, particularly through C-H activation and annulation reactions. For instance, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalenes. researchgate.net While not a direct functionalization of a pre-existing naphthalene core, this method builds the naphthalene ring system with inherent substitution.

Rhodium has also been employed for the regioselective alkenylation of naphthalene at the β-position. researchgate.net This catalyst-controlled functionalization demonstrates the ability to direct substituents to specific positions on the naphthalene ring that may be difficult to access through classical electrophilic substitution. researchgate.net

Lewis Acid-Catalyzed Transformations in Naphthalene Synthesis

Lewis acids play a crucial role in promoting a variety of transformations for the synthesis and functionalization of naphthalenes. A classic example is the Friedel-Crafts reaction, where a Lewis acid such as aluminum chloride (AlCl₃) is used to generate a potent electrophile for the alkylation or acylation of the naphthalene ring. The regioselectivity of these reactions is often temperature-dependent, with attack at the α-position being kinetically favored and attack at the β-position being thermodynamically favored.

More contemporary applications of Lewis acids include the catalysis of rearrangement reactions to construct the naphthalene skeleton. For example, the rearrangement of vinylcyclopropenes can be catalyzed by Lewis acids to form naphthalenes. acs.org The choice of Lewis acid can dramatically influence the reaction outcome, with BF₃·OEt₂ favoring the formation of naphthalenes. acs.org Additionally, Lewis acids can be employed to control the regioselectivity of functionalization. For instance, an aluminum Lewis acid has been used as a steric shield to direct the C6-alkylation of a 1-naphthyl amide. researchgate.net This approach highlights the potential of Lewis acids to modulate the inherent reactivity of the naphthalene core to achieve otherwise difficult-to-access substitution patterns. researchgate.net

| Reaction Type | Substrate | Lewis Acid | Product |

|---|---|---|---|

| Rearrangement | Vinylcyclopropenes | BF₃·OEt₂ | Naphthalenes |

| Regioselective Alkylation | 1-Naphthyl amide | Aluminum Lewis acid | C6-alkylated naphthalene |

Cycloaddition, Carboannulation, and Benzannulation Reactions in Naphthalene Formation

The formation of the naphthalene bicyclic aromatic system can be efficiently achieved through reactions that build the second ring onto a pre-existing benzene (B151609) derivative. These methods are powerful tools for creating highly substituted naphthalenes.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of naphthalene synthesis. A notable example involves the reaction of 2-pyrone with benzyne, where the initial cycloaddition is followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to form the naphthalene product. rsc.orgrsc.org This method has been adapted for synthesizing multisubstituted naphthalenes by using functionalized 2-pyrones and aryne intermediates. rsc.org For instance, 2-pyrones bearing electron-withdrawing groups, such as bromo and trifluoromethyl, have been shown to react smoothly. rsc.org Visible-light energy-transfer catalysis has also enabled the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes to create complex three-dimensional scaffolds. nih.gov

Carboannulation Reactions: Palladium-catalyzed carboannulation of internal alkynes represents an efficient method for preparing a variety of substituted naphthalenes. acs.org This process forms two new carbon-carbon bonds in a single step, accommodates various functional groups, and typically results in excellent yields of highly substituted products. acs.org

Benzannulation Reactions: Benzannulation is a powerful strategy for accessing novel aromatic structures, including naphthalene-containing compounds. This approach can involve the reaction of silyl-protected acetylenes to yield 2-naphthylsilanes, which serve as versatile building blocks for further derivatization. Regiocontrolled benzannulation has been utilized as a key step in the synthesis of complex molecules composed of multisubstituted naphthalenes. acs.orgnih.gov

Table 1: Comparison of Ring Formation Strategies

| Reaction Type | Key Reactants | General Characteristics | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Diene (e.g., 2-pyrone) + Dienophile (e.g., aryne) | Forms the second ring via a concerted mechanism, often followed by an elimination/aromatization step. | rsc.orgrsc.org |

| Carboannulation | Internal alkynes, Aryl halides | Often transition-metal-catalyzed (e.g., Palladium); forms multiple C-C bonds in one step. | acs.org |

| Benzannulation | Acyclic precursors, Silyl-haloacetylenes | Builds a benzene ring onto an existing structure to form the naphthalene system. Can be highly regiocontrolled. | acs.org |

Miscellaneous Reaction Pathways for Naphthalene Core Assembly

Beyond the major annulation strategies, several other methods have been developed for the synthesis of the naphthalene core.

Haworth Synthesis: A classical method that involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by a series of reduction and cyclization steps to build the second ring. youtube.com

Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using electrophiles like I₂, Br₂, or NBS to regioselectively prepare a wide variety of substituted naphthalenes under mild conditions. nih.gov

From Phenyl-Substituted Butenes/Butenoic Acids: The naphthalene skeleton can be formed through the cyclization and aromatization of precursors like 4-phenylbut-1-ene or 4-phenylbut-3-enoic acid at high temperatures. youtube.com

Nitrogen-to-Carbon Transmutation: A modern approach involves the skeletal editing of isoquinolines. nih.gov In this method, the nitrogen atom of the isoquinoline (B145761) ring is precisely swapped for a carbon unit using a phosphonium (B103445) ylide, providing direct access to substituted naphthalenes. nih.gov

Introduction of the Amino Group

Once the naphthalene core is established, or during its synthesis, an amino group can be introduced through several reliable methods.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org To synthesize an aminonaphthalene, a suitable naphthalenone or naphthaldehyde precursor would be required. The process involves two main steps:

Imine Formation: The carbonyl group reacts with an amine source (like ammonia for a primary amine) under weakly acidic conditions to form an intermediate imine (or enamine). wikipedia.orgmasterorganicchemistry.com

Reduction: The imine intermediate is then reduced in situ to the corresponding amine. wikipedia.org

A key advantage of this method is that many reducing agents can selectively reduce the imine in the presence of the starting carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Reduces imines faster than ketones/aldehydes; stable in mildly acidic conditions. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | A milder, less toxic alternative to NaBH₃CN; sensitive to water. | commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce both imines and carbonyls; typically added after imine formation is complete. | masterorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Various | A "green" method that avoids hydride reagents. Can be performed in one pot. | wikipedia.org |

Nucleophilic Aromatic Substitution with Amine Precursors

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing an amino group onto an aromatic ring that contains a suitable leaving group (e.g., a halogen) and is activated by at least one strong electron-withdrawing group. masterorganicchemistry.comyoutube.com The difluoromethyl group is electron-withdrawing and would facilitate such a reaction.

The mechanism proceeds via an addition-elimination pathway:

Addition: A strong nucleophile, such as an amide ion (NH₂⁻) or ammonia (NH₃), attacks the electron-deficient carbon atom bearing the leaving group. youtube.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. scranton.edu

This reaction is particularly effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Bucherer Reactions for Aminonaphthalene Synthesis

The Bucherer reaction is a classic and highly effective method for the synthesis of naphthylamines from naphthols. wikipedia.org It involves the reversible conversion of a naphthol to a naphthylamine in the presence of aqueous ammonia and sodium bisulfite (or sulfite). wikipedia.orgorganicreactions.org

The reaction is particularly valuable in industrial chemistry for the synthesis of dye precursors. wikipedia.org The mechanism begins with the protonation of the naphthol ring, followed by the addition of a bisulfite anion. wikipedia.org This intermediate then reacts with an amine (ammonia in this case), and subsequent dehydration and elimination of sodium bisulfite yields the final naphthylamine. wikipedia.org The reaction's reversibility means it can also be used to convert naphthylamines back to naphthols. organicreactions.org Recent advancements have shown that this reaction can be performed efficiently under microwave irradiation, significantly reducing reaction times from hours to minutes. tandfonline.comtandfonline.com

Introduction of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a valuable functional group in medicinal and agricultural chemistry, often acting as a bioisostere for a hydroxyl or thiol group. scispace.comnih.gov Its introduction into an aromatic system like naphthalene can be achieved through several strategies.

Deoxyfluorination of Aldehydes: A common method involves the conversion of a formyl group (-CHO) on the naphthalene ring into the difluoromethyl group. This is typically achieved using deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST).

Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CHF₂) which then adds to the naphthalene ring. Reagents such as zinc(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) can serve as precursors for the radical under oxidative conditions.

Ring Construction Strategy: A powerful method involves building the naphthalene ring from precursors that already contain the difluoromethyl group. For instance, o-bromophenyl-bearing 1,1-difluoroallenes can undergo an intramolecular insertion in the presence of a palladium catalyst. scispace.com This reaction forms a six-membered carbocycle through regioselective C-C bond formation, directly yielding difluoromethylated naphthalenes. scispace.com

Direct C-H Difluoromethylation: Recent advances have focused on the direct replacement of a C-H bond with a C-CHF₂ bond. While much of this research has focused on heterocycles like pyridines, the principles can be extended to other aromatic systems. nih.goveurekalert.orgresearchgate.net These methods often involve generating a difluoromethylating agent that can react with the aromatic ring through a radical or other reactive pathway. nih.gov

Table 3: Methods for Introducing a Difluoromethyl Group

| Method | Precursor Functional Group | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|---|

| Deoxyfluorination | Aldehyde (-CHO) | DAST, Deoxo-Fluor® | Converts a C=O bond to a CF₂ group. | scispace.com |

| Radical Addition | Aromatic C-H | Radical initiators, CHF₂ radical source (e.g., Zn(SO₂CF₂H)₂) | Adds a •CHF₂ radical to the aromatic ring. | nih.gov |

| Ring Construction | Alkynes, Allenes | Palladium catalysis, Precursors with existing CHF₂ group | Builds the aromatic ring with the CHF₂ group already incorporated. | scispace.com |

Late-Stage Difluoromethylation Techniques

Late-stage functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a powerful strategy in drug discovery and development. For a molecule like this compound, this would involve the introduction of the –CF2H group onto a pre-existing aminonaphthalene scaffold. Several approaches have been developed for this purpose.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to a nucleophilic substrate. While direct electrophilic difluoromethylation of an electron-rich aromatic ring like naphthalene can be challenging, this approach is often applied to carbanions or other soft nucleophiles. For the synthesis of derivatives, a common strategy involves the deprotonation of a suitable precursor to generate a nucleophilic carbon, which then reacts with an electrophilic difluoromethylating agent.

A variety of electrophilic difluoromethylating reagents have been developed, including sulfonium (B1226848) salts. These reagents, however, often show limited reactivity towards electron-rich aromatic systems directly and are more commonly employed in the functionalization of active methylene (B1212753) compounds.

| Reagent Class | Example Reagent | Substrate Type |

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | β-ketoesters, malonates |

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation employs a reagent that acts as a "CF2H-" synthon. This is a more common approach for the functionalization of aromatic rings, typically involving the reaction of an organometallic species with an electrophilic precursor. For instance, a bromo- or iodo-substituted aminonaphthalene derivative could be converted into an organometallic reagent (e.g., Grignard or organolithium) and then treated with a source of electrophilic fluorine.

Alternatively, and more directly, nucleophilic difluoromethylating agents can react with suitable electrophilic precursors. For example, a pre-functionalized naphthalene ring bearing a leaving group could undergo nucleophilic substitution with a difluoromethyl anion equivalent. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) can serve as precursors to the difluoromethyl nucleophile under specific conditions.

A significant advancement in this area is the use of difluoromethyl phenyl sulfone (PhSO2CF2H) and related reagents. nih.gov These reagents can be deprotonated to form a potent nucleophile that can react with a variety of electrophiles. cas.cn For instance, a formyl group at the 6-position of a protected 1-aminonaphthalene could be a suitable electrophile for such a reaction, followed by reduction to furnish the difluoromethyl group.

| Reagent | Substrate Type | Conditions |

| Me3SiCF2H | Carbonyl compounds, Imines | Fluoride (B91410) source (e.g., CsF) |

| PhSO2CF2H | Aldehydes, Ketones, Alkyl halides | Strong base (e.g., t-BuOK) |

Radical Difluoromethylation Approaches

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes, often under mild, photoredox-catalyzed conditions. mdpi.com This approach avoids the need for pre-functionalization of the aromatic ring. In the context of 1-aminonaphthalene, a direct C-H difluoromethylation at the 6-position would be an ideal and atom-economical transformation.

Various sources of the difluoromethyl radical (•CF2H) have been developed, including sulfinate salts (e.g., Zn(SO2CF2H)2) and sulfonyl chlorides. The reaction typically involves the generation of the •CF2H radical, which then adds to the aromatic ring. Subsequent oxidation and deprotonation steps lead to the desired difluoromethylated product. The regioselectivity of such reactions on substituted naphthalenes can be influenced by both electronic and steric factors. For 1-aminonaphthalene, the directing effect of the amino group would need to be considered.

| Radical Source | Catalyst/Initiator | Substrate Type |

| CF3SO2Cl | Photoredox catalyst | Arenes, Heteroarenes |

| Zn(SO2CF2H)2 | Photoredox catalyst or thermal initiator | Arenes, Heteroarenes |

| CF2HSO2Na | Organic photoredox catalyst | Heterocycles |

Cross-Coupling Reactions for C-CF2H Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a plausible strategy would involve the coupling of a 6-halo-1-aminonaphthalene derivative (e.g., bromo or iodo) with a difluoromethyl source.

Palladium and copper catalysts are commonly employed for such transformations. A variety of difluoromethylating agents have been developed for use in these reactions, including organometallic reagents and compounds that can generate a metal-difluoromethyl species in situ. For example, a palladium-catalyzed reaction could couple a 6-iodo-1-aminonaphthalene with a difluoromethyl-containing organotin or organoboron reagent. Copper-catalyzed reactions often utilize difluoromethyl sources like TMSCF2H.

| Catalyst | Coupling Partner 1 | Coupling Partner 2 |

| Palladium complex | Aryl halide/triflate | Difluoromethyl organometallic reagent |

| Copper complex | Aryl halide | TMSCF2H |

Difluorocarbene Reagents in Difluoromethylation

Difluorocarbene (:CF2) is a versatile intermediate that can be used to introduce the difluoromethyl group. cas.cn The reaction of difluorocarbene with a nucleophile, followed by protonation, can lead to the formation of a C-CF2H bond. For aromatic systems, insertion of difluorocarbene into a C-H bond is a potential, though often challenging, route.

More commonly, difluorocarbene is trapped by heteroatom nucleophiles. In the context of 1-aminonaphthalene, the amino group could potentially react with difluorocarbene. nih.govcas.cn However, achieving selective C-difluoromethylation in the presence of a nucleophilic amino group would require careful control of reaction conditions.

Difluorocarbene can be generated from various precursors, such as TMSCF3, fluoroform (CHF3), or diethyl bromodifluoromethylphosphonate. Transition metal-catalyzed difluorocarbene transfer reactions have also been developed, which can offer greater control over reactivity and selectivity. nsf.gov

| Precursor | Method of Generation | Reactive Species |

| TMSCF3 | Fluoride activation | :CF2 |

| CHF3 | Strong base | :CF2 |

| BrCF2PO(OEt)2 | Base | :CF2 |

Stereoselective Difluoromethylation Strategies

The introduction of a difluoromethyl group can create a stereocenter, and the development of stereoselective methods for this transformation is an active area of research. While direct asymmetric difluoromethylation of the naphthalene ring of 1-aminonaphthalene is not a straightforward process, stereoselective methods are highly relevant for the synthesis of derivatives where the difluoromethyl group is attached to a chiral center adjacent to the naphthalene core.

For example, the nucleophilic addition of a difluoromethyl anion equivalent to a chiral imine derived from a naphthaldehyde precursor can proceed with high diastereoselectivity. Subsequent manipulation of the resulting amine would provide access to enantiomerically enriched difluoromethylated compounds. Chiral catalysts, including phase-transfer catalysts and transition metal complexes with chiral ligands, have been employed to achieve enantioselective difluoromethylation of various substrates. nih.gov

| Strategy | Chiral Auxiliary/Catalyst | Substrate Type |

| Diastereoselective Addition | Chiral sulfinimines | Aldehydes, Ketones |

| Enantioselective Addition | Chiral phase-transfer catalyst | β-Ketoesters |

| Enantioselective Cross-Coupling | Chiral ligand-metal complex | Prochiral nucleophile/electrophile |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Amino 6 Difluoromethyl Naphthalene

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the covalent bonds within a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify functional groups and elucidate the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 1-amino-6-(difluoromethyl)naphthalene, characteristic vibrational modes would be expected for the amino (-NH₂), difluoromethyl (-CHF₂), and naphthalene (B1677914) ring C-H and C-C bonds.

Key expected vibrational regions for this compound would include:

N-H Stretching: Typically observed in the 3500-3300 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretching of the primary amine.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations usually appear in the 3100-3000 cm⁻¹ range.

C-H Stretching (Difluoromethyl): The C-H stretch of the -CHF₂ group would be expected in the 3000-2900 cm⁻¹ region.

C=C Stretching (Aromatic): The characteristic stretching vibrations of the naphthalene ring's carbon-carbon double bonds would be found in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears around 1650-1580 cm⁻¹.

C-F Stretching: The strong, characteristic C-F stretching vibrations of the difluoromethyl group would be prominent in the 1100-1000 cm⁻¹ region.

C-N Stretching: This vibration is expected in the 1350-1250 cm⁻¹ range.

C-H Out-of-Plane Bending: These aromatic C-H bending vibrations, which are indicative of the substitution pattern on the naphthalene ring, would be observed in the 900-675 cm⁻¹ region.

A hypothetical data table for the FT-IR spectrum is presented below, illustrating the expected vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | Asymmetric N-H Stretching |

| ~3350 | Symmetric N-H Stretching |

| ~3050 | Aromatic C-H Stretching |

| ~2980 | C-H Stretching (-CHF₂) |

| ~1620 | N-H Bending |

| ~1580, 1500, 1450 | Aromatic C=C Stretching |

| ~1300 | C-N Stretching |

| ~1100-1000 | C-F Stretching |

| ~850, 800, 750 | Aromatic C-H Out-of-Plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the naphthalene ring and the symmetric vibrations of the substituents would be expected to be strong in the FT-Raman spectrum of this compound.

Expected prominent peaks in the FT-Raman spectrum would include:

Aromatic C-H Stretching: Around 3050 cm⁻¹.

Ring C=C Stretching: Strong bands in the 1600-1400 cm⁻¹ region, characteristic of the naphthalene core.

Symmetric C-F Stretching: A strong, polarized band for the symmetric stretch of the -CHF₂ group.

A hypothetical FT-Raman data table is shown below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3055 | Aromatic C-H Stretching |

| ~1585 | Aromatic Ring C=C Stretching |

| ~1380 | Aromatic Ring Breathing Mode |

| ~1050 | Symmetric C-F Stretching |

| ~770 | Ring Deformation Mode |

Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis

A detailed understanding of the vibrational modes requires theoretical calculations, often using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and their corresponding intensities. A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal mode of vibration. This allows for a more precise assignment of the observed spectral bands.

For this compound, a PED analysis would clarify the extent of coupling between different vibrational modes. For instance, it could reveal the mixing of C-C stretching modes of the ring with C-H in-plane bending vibrations. Such an analysis is crucial for a definitive interpretation of the experimental FT-IR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show signals for the amino protons, the aromatic protons on the naphthalene ring, and the proton of the difluoromethyl group.

Expected features in the ¹H NMR spectrum:

Amino Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which can be solvent-dependent.

Aromatic Protons: A series of doublets and triplets in the 7.0-8.0 ppm region. The specific chemical shifts and coupling patterns would depend on the electronic effects of the amino and difluoromethyl substituents. The protons on the same ring as the amino group would be expected to be more shielded (upfield) compared to those on the ring with the electron-withdrawing difluoromethyl group.

Difluoromethyl Proton (-CHF₂): This proton would appear as a triplet due to coupling with the two fluorine atoms. The chemical shift would likely be in the range of 6.0-7.0 ppm, significantly downfield due to the deshielding effect of the fluorine atoms.

A hypothetical ¹H NMR data table is provided below.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.0 | br s | - | -NH₂ |

| ~6.5 | t | ~55 Hz (¹JHF) | -CHF₂ |

| ~7.1-7.9 | m | - | Aromatic Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected features in the ¹³C NMR spectrum of this compound:

Aromatic Carbons: Ten distinct signals would be expected in the aromatic region (110-150 ppm). The carbon attached to the amino group (C1) would be shielded, appearing at a lower chemical shift, while the carbon attached to the difluoromethyl group (C6) would be deshielded. The other aromatic carbons would also show shifts influenced by the positions of the substituents.

Difluoromethyl Carbon (-CHF₂): This carbon signal would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Its chemical shift would be in the range of 110-120 ppm.

A hypothetical ¹³C NMR data table is shown below.

| Chemical Shift (ppm) | Assignment |

| ~115 (t) | -CHF₂ |

| ~110-150 | Aromatic C |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex naphthalene derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within a molecule.

HSQC (or its modern variant, HMQC) experiments are used to determine one-bond correlations between protons and the carbon atoms they are directly attached to. For this compound, an HSQC spectrum would show a correlation between the proton of the difluoromethyl group (-CHF₂) and its corresponding carbon atom. It would also reveal the direct C-H connections for each proton on the aromatic naphthalene core, aiding in their assignment.

The HMBC experiment is particularly crucial as it detects longer-range correlations, typically over two to four bonds, between protons and carbons. nih.gov This technique is essential for piecing together the molecular framework, especially for confirming the substitution pattern on the naphthalene ring. For this compound, key HMBC correlations would be expected between the protons of the amino group (-NH₂) and the C1, C2, and C9 carbons (using standard naphthalene numbering). Similarly, the proton of the difluoromethyl group would show correlations to the C6 carbon it is attached to, as well as the adjacent C5 and C7 carbons. These correlations provide definitive evidence for the placement of the amino and difluoromethyl substituents.

Table 1: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |

| -NH ₂ | C1, C2, C9 | Position of the amino group at C1 |

| H -2 | C1, C4, C9 | Connectivity of the first aromatic ring |

| H -3 | C1, C4, C10 | Connectivity of the first aromatic ring |

| H -4 | C2, C5, C10 | Connectivity of the first aromatic ring |

| H -5 | C4, C6, C7, C10 | Connectivity between the two rings and C6 |

| -CH F₂ | C5, C6, C7 | Position of the difluoromethyl group at C6 |

| H -7 | C5, C6, C8 | Connectivity of the second aromatic ring |

| H -8 | C6, C7, C9, C10 | Connectivity of the second aromatic ring |

Theoretical NMR Analysis (e.g., GIAO Method) for Chemical Shift Prediction

Computational chemistry provides powerful tools for predicting NMR spectra, which can be used to support experimental findings and resolve structural ambiguities. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov This method, often employed with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G++(d,p) level), can accurately predict the chemical shifts for complex organic molecules. nih.govresearchgate.net

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS).

Comparing the theoretically calculated chemical shifts with the experimental data allows for a direct, atom-by-atom verification of the proposed structure. researchgate.net A strong linear correlation between the experimental and computed values provides high confidence in the structural assignment. This approach is particularly valuable for correctly assigning signals in crowded regions of the spectrum or for distinguishing between possible isomers.

Table 2: Representative Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Hypothetical Experimental δ (ppm) | GIAO Calculated δ (ppm) | Difference (Δδ) |

| C1 | 145.2 | 145.8 | -0.6 |

| C2 | 118.5 | 118.1 | +0.4 |

| C3 | 125.0 | 125.3 | -0.3 |

| C4 | 128.9 | 128.7 | +0.2 |

| C5 | 126.3 | 126.6 | -0.3 |

| C6 | 130.1 | 130.5 | -0.4 |

| C-CHF₂ | 115.4 (t) | 115.9 (t) | -0.5 |

(Note: Values are illustrative. The signal for C-CHF₂ would appear as a triplet (t) due to coupling with the two fluorine atoms.)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For aromatic molecules like this compound, the absorption is dominated by π → π* and n → π* electronic transitions. libretexts.org

The core naphthalene structure is a chromophore with characteristic π → π* transitions. researchgate.net The introduction of substituents significantly modifies these transitions. The amino (-NH₂) group acts as an auxochrome, an electron-donating group with a non-bonding pair of electrons (n electrons). This group can participate in an n → π* transition, where an electron from the nitrogen lone pair is promoted to an antibonding π* orbital of the aromatic ring. mdpi.com This type of transition is typically of lower energy than the π → π* transitions.

The presence of both the electron-donating amino group and the electron-withdrawing difluoromethyl (-CHF₂) group can create an intramolecular charge-transfer (ICT) character upon excitation. The electronic transitions in this compound are therefore expected to involve a redistribution of electron density from the amino-substituted part of the molecule to the difluoromethyl-substituted portion. The primary electronic transitions observed in the UV-Vis spectrum would correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of naphthalene derivatives are characterized by multiple bands corresponding to different electronic transitions. omlc.org For this compound, the absorption spectrum is expected to show distinct bands associated with the π-conjugated system. Compared to unsubstituted naphthalene, the absorption maxima (λₘₐₓ) are expected to be shifted to longer wavelengths (a bathochromic or red shift). This shift is primarily due to the electron-donating amino group, which extends the conjugation and lowers the energy gap between the HOMO and LUMO. mdpi.comresearchgate.net

Upon excitation with UV light, the molecule is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment. The difluoromethyl group, being electron-withdrawing, can also influence the electronic properties and thus the specific wavelengths of absorption and emission.

Table 3: Typical Absorption and Emission Maxima for Naphthalene Derivatives in a Nonpolar Solvent (e.g., Cyclohexane)

| Compound | λₘₐₓ (Absorption, nm) | λₘₐₓ (Emission, nm) |

| Naphthalene researchgate.net | ~275, 311 | ~322, 335 |

| 1-Aminonaphthalene | ~320 | ~380 |

| This compound (Expected) | >320 | >380 |

Solvatochromic Behavior and Environmental Effects

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. researchgate.net Naphthalene derivatives containing electron-donating groups like an amino group often exhibit significant solvatochromic behavior, particularly in their fluorescence spectra. nih.govresearchgate.net

For this compound, the excited state is expected to have a more pronounced charge-transfer character and a larger dipole moment than the ground state. In polar solvents, the solvent molecules will reorient to stabilize this more polar excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. This positive solvatochromism is a hallmark of molecules with intramolecular charge-transfer characteristics.

Conversely, a hypsochromic (blue) shift can occur in some cases if the ground state is more stabilized by the polar solvent than the excited state. nih.gov Studying the solvatochromic behavior by recording spectra in a range of solvents with varying polarities (e.g., from hexane (B92381) to water) can provide valuable insight into the electronic structure and dipole moment changes upon excitation.

Table 4: Expected Solvatochromic Shift in Fluorescence Emission Maximum (λₑₘ)

| Solvent | Polarity (Dielectric Constant, ε) | Expected λₑₘ (nm) | Expected Shift |

| n-Hexane | 1.9 | Lower Wavelength | Reference |

| Dioxane | 2.2 | ↓ | Small Red Shift |

| Ethyl Acetate | 6.0 | ↓ | Moderate Red Shift |

| Ethanol | 24.6 | ↓ | Large Red Shift |

| Water | 80.1 | Higher Wavelength | Very Large Red Shift |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass. The molecular formula is C₁₁H₉F₂N, which corresponds to a monoisotopic mass of 193.0699 u. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion (M⁺˙ or [M+H]⁺). The subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint. For the naphthalene core, fragmentation often involves the loss of small molecules like acetylene (B1199291) (C₂H₂) or diacetylene (C₄H₂). researchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of a hydrogen radical (H•), hydrogen fluoride (B91410) (HF), or cleavage involving the amino group. Analyzing these fragments helps to confirm the presence and connectivity of the functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. springernature.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry without ambiguity.

For this compound, a successful crystal structure analysis would provide the exact geometry of the naphthalene ring system and the precise positions of the amino and difluoromethyl substituents. It would also reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding and π-π stacking. nih.govmdpi.com It would be expected that the amino group participates in N-H···N or potentially N-H···F hydrogen bonds, linking adjacent molecules. Furthermore, the planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of neighboring molecules align in an offset or face-to-face manner. nih.gov These details are crucial for understanding the solid-state properties of the material.

Table 5: Typical Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Example Data for a Naphthalene Derivative mdpi.com | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell |

| a (Å) | 8.54 | Unit cell dimension |

| b (Å) | 10.21 | Unit cell dimension |

| c (Å) | 12.33 | Unit cell dimension |

| β (°) | 98.5 | Angle of the unit cell |

| Volume (ų) | 1063 | Volume of a single unit cell |

| Z | 4 | Number of molecules per unit cell |

| Bond Length (C-N) | 1.37 Å | Precise intramolecular distances |

| Bond Angle (C-C-C) | 120.5° | Precise intramolecular angles |

| Intermolecular Interactions | N-H···N (2.9 Å), π-π stacking (3.5 Å) | Details of crystal packing and non-covalent forces |

Molecular Conformation and Tautomerism in Crystalline State

Information regarding the precise three-dimensional arrangement of atoms in the crystalline state of this compound, including bond lengths, bond angles, and torsion angles, is not available. The study of molecular conformation provides critical insights into the steric and electronic effects of the amino and difluoromethyl substituents on the naphthalene core.

Furthermore, an analysis of tautomerism, which would explore the potential for this compound to exist in different isomeric forms in the solid state, cannot be conducted without relevant spectroscopic or crystallographic data.

Computational and Theoretical Investigations of 1 Amino 6 Difluoromethyl Naphthalene

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and stability of molecules. These methods model the electronic and nuclear arrangement to predict various molecular properties.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of a molecule in its ground state, which corresponds to the most stable arrangement of its atoms in space. For 1-Amino-6-(difluoromethyl)naphthalene, DFT calculations would be employed to find the minimum energy conformation by exploring the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a configuration with the lowest possible energy is identified. This optimized structure is crucial for understanding the molecule's intrinsic properties and reactivity.

Basis Set Selection and Computational Methodologies (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-validated hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This functional often provides a good balance between computational cost and accuracy for organic molecules.

The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and fluorine atoms, a basis set such as 6-311++G(d,p) would be appropriate. This notation indicates a split-valence basis set with added diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Table 1: Computational Methodology Example

| Parameter | Selection | Rationale |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for electronic structure calculations. |

| Functional | B3LYP | A widely used hybrid functional known for reliable predictions of molecular geometries and energies. |

| Basis Set | 6-311++G(d,p) | Offers a flexible description of electron distribution, crucial for molecules with heteroatoms and delocalized electrons. |

Geometrical Parameters and Conformational Analysis

Once the ground state optimization is complete, a detailed analysis of the geometrical parameters can be performed. This includes precise values for bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative description of the molecular structure.

Conformational analysis would also be a key part of the investigation. For this compound, this would involve studying the rotation around the C-C bond connecting the difluoromethyl group to the naphthalene (B1677914) ring and the C-N bond of the amino group. By calculating the energy as a function of these rotational angles, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable descriptors that help in predicting reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing difluoromethyl group and the aromatic naphthalene system will influence both the HOMO and LUMO levels.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | Energy difference; indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group due to the lone pair of electrons. Conversely, the hydrogen atoms of the amino group and the area around the electron-withdrawing difluoromethyl group would likely exhibit a positive electrostatic potential (blue). The aromatic naphthalene ring would show a more complex pattern of positive and negative potential, reflecting the delocalized π-electron system. This map provides a powerful tool for predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and antibonding orbitals that align with intuitive chemical concepts.

For a molecule like this compound, NBO analysis would be crucial in quantifying the electronic interactions between the amino (-NH2) group, the difluoromethyl (-CHF2) group, and the naphthalene ring. The primary interactions of interest would include:

Donation from the nitrogen lone pair to the aromatic ring: The lone pair of the nitrogen atom in the amino group can delocalize into the π* antibonding orbitals of the naphthalene ring. This n → π* interaction is a key factor in the electronic behavior of amino-substituted aromatics, enhancing the electron density of the ring system.

Hyperconjugative effects of the -CHF2 group: The difluoromethyl group can participate in hyperconjugation. Interactions might occur from the C-H and C-F bonding orbitals into the antibonding orbitals of the naphthalene ring, influencing the molecule's stability and electronic properties.

Intramolecular Hydrogen Bonding: NBO analysis can also reveal potential weak intramolecular hydrogen bonds, for instance, between the fluorine atoms of the -CHF2 group and a hydrogen atom of the peri-positioned amino group, which could affect the molecule's conformation and stability.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. While specific E(2) values for this compound are not available, studies on similar molecules like 1-azanaphthalene-8-ol show significant stabilization from such hyperconjugative interactions. researchgate.net

Table 1: Postulated Key Intramolecular Interactions in this compound from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Postulated Significance |

| LP (1) N | π* (C-C)ring | n → π | High; contributes to electron delocalization and activation of the ring. |

| σ (C-H)-CHF2 | σ (C-C)ring | σ → σ | Moderate; influences electron density and stability. |

| σ (C-F)-CHF2 | σ (C-C)ring | σ → σ* | Moderate; affects local electronic structure. |

Note: This table is illustrative and based on general principles of NBO analysis for similar compounds. Specific values would require dedicated quantum chemical calculations.

Global and Local Reactivity Indices (e.g., Fukui Functions, Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indices that can predict the behavior of a molecule in a chemical reaction. rsc.orgnih.gov

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): This measures the tendency of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons.

The presence of an electron-donating amino group and an electron-withdrawing difluoromethyl group on the naphthalene scaffold would create a push-pull electronic effect, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, thus decreasing its chemical hardness and increasing its reactivity. uobabylon.edu.iqresearchgate.net

Local Reactivity Indices , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, one would expect the Fukui functions to highlight the amino group and specific carbons on the naphthalene ring as the most probable sites for electrophilic attack, due to the electron-donating nature of the -NH2 group. Conversely, the region around the electron-withdrawing -CHF2 group might be more susceptible to nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| Chemical Hardness (η) | (I - A) / 2 | Lower than naphthalene |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Dependent on the balance of donor/acceptor groups |

| Global Electrophilicity (ω) | μ2 / 2η | Moderate to high, indicating susceptibility to electron donation |

I: Ionization Potential, A: Electron Affinity. This table is based on general chemical principles.

Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. researchgate.netdoaj.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption.

A TD-DFT calculation on this compound would predict its UV-Visible absorption spectrum. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene chromophore. The calculations would identify the nature of the electronic transitions, for example, whether they are localized on the naphthalene ring (π → π*) or involve charge transfer from the amino group to the ring (intramolecular charge transfer, ICT).

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. nih.govrsc.org This process requires a specific molecular geometry with a proton donor (e.g., -OH, -NH2) and a proton acceptor in close proximity, connected by a hydrogen bond.

For this compound, an ESIPT process is not immediately obvious from its structure. A typical ESIPT system involves a pre-existing intramolecular hydrogen bond that facilitates the proton transfer in the excited state. While the amino group can act as a proton donor, there is no clear intramolecular proton acceptor in a sterically favorable position. Therefore, a classical ESIPT mechanism is unlikely to be a dominant de-excitation pathway for this molecule in its ground-state conformation.

Photodynamics and Emission Characteristics

Upon absorption of light, a molecule can relax through various pathways, including fluorescence and non-radiative decay. The emission properties of this compound would be influenced by the nature of its lowest excited state.

If the lowest excited state has significant intramolecular charge transfer (ICT) character, where electron density moves from the amino group to the naphthalene ring, the emission is likely to be sensitive to the polarity of the solvent (solvatochromism). In polar solvents, the ICT state would be stabilized, leading to a red-shifted fluorescence spectrum compared to nonpolar solvents. Computational models can simulate this effect by including a solvent model in the calculations.

Simulation of Spectroscopic Data and Comparison with Experimental Results

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational methods can be used to simulate various types of spectra:

UV-Visible Spectra: As discussed, TD-DFT can simulate the electronic absorption spectrum, which can be directly compared with experimental measurements to validate the chosen computational level of theory.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated IR and Raman spectra with experimental ones helps to confirm the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated and compared with experimental NMR data to provide a detailed picture of the electronic environment of each atom in the molecule.

Discrepancies between simulated and experimental spectra can often provide deeper insights into the molecular system, such as the presence of intermolecular interactions (e.g., in the solid state or in solution) that are not accounted for in the gas-phase calculations.

Theoretical Vibrational Spectra Prediction

The prediction of vibrational spectra through quantum chemical calculations is a powerful tool for understanding molecular structure and bonding. For this compound, Density Functional Theory (DFT) is the most common and effective method employed. semanticscholar.orgresearchgate.net Specifically, the B3LYP functional combined with a comprehensive basis set, such as 6-311++G**, is frequently used to calculate the harmonic vibrational frequencies of naphthalene and its derivatives.

These calculations provide a detailed infrared (IR) and Raman spectrum, where each vibrational mode corresponds to a specific molecular motion. For this compound, the predicted spectrum would be characterized by several key vibrational modes originating from the naphthalene core and its functional groups. High-frequency modes above 3000 cm⁻¹ are typically assigned to N-H stretching of the amino group and C-H stretching of the aromatic ring. researchgate.net The region between 1000 cm⁻¹ and 1650 cm⁻¹ is more complex, containing C=C stretching vibrations of the naphthalene ring, N-H bending (scissoring) modes, and C-F stretching vibrations from the difluoromethyl group. cdnsciencepub.com The C-H in-plane and out-of-plane bending vibrations are expected in the 1000-1300 cm⁻¹ and 700-980 cm⁻¹ regions, respectively. researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to improve agreement with experimental data. The computed intensities of these vibrational bands also aid in the interpretation of experimental spectra.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 - 3550 | Asymmetric stretching of the N-H bonds in the -NH₂ group. |

| N-H Stretch (symmetric) | 3350 - 3450 | Symmetric stretching of the N-H bonds in the -NH₂ group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the naphthalene ring. |

| N-H Bend (Scissoring) | 1580 - 1650 | Bending motion of the -NH₂ group. |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching of the carbon-carbon double bonds within the aromatic rings. |

| C-F Stretch | 1000 - 1150 | Stretching of the carbon-fluorine bonds in the -CHF₂ group. |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the ring. |

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods provide invaluable support in assigning complex spectra. The prediction of ¹H and ¹³C NMR chemical shifts for molecules like this compound is commonly performed using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Functionals such as M06-2X or WP04 with basis sets like 6-311++G(d,p), combined with a solvent model (e.g., Polarizable Continuum Model, PCM), can yield highly accurate predictions. nih.govidc-online.com

The computed chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-donating amino group (-NH₂) is expected to increase electron density on the naphthalene ring, causing an upfield shift (lower ppm) for nearby protons and carbons, particularly at the ortho and para positions. mdpi.com Conversely, the electron-withdrawing difluoromethyl group (-CHF₂) will decrease electron density, leading to a downfield shift (higher ppm) for adjacent nuclei. The characteristic triplet for the -CHF₂ proton and the doublet for the attached carbon would be key identifying features. Machine learning and deep neural network approaches have also emerged as powerful tools for predicting ¹H chemical shifts with high accuracy, often much faster than traditional quantum mechanical calculations. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| H on -NH₂ | ~4.0 - 5.5 | - | Proximity to nitrogen; potential for hydrogen bonding. |

| H on -CHF₂ | ~6.5 - 7.5 (triplet) | - | Strong deshielding by two fluorine atoms; coupling to fluorine. |

| Aromatic H (near -NH₂) | ~6.8 - 7.2 | ~110 - 120 | Shielding effect from the electron-donating amino group. |

| Aromatic H (near -CHF₂) | ~7.8 - 8.2 | ~125 - 135 | Deshielding effect from the electron-withdrawing difluoromethyl group. |

| C of -CHF₂ | - | ~115 - 125 (triplet) | Strongly deshielded by fluorine; large C-F coupling constant. |

| C attached to -NH₂ | - | ~140 - 150 | Direct attachment to electron-donating nitrogen. |

Predictive UV-Vis Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. pku.edu.cn These calculations help identify the wavelengths of maximum absorbance (λmax) and understand the nature of the underlying electronic transitions. For this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the electronic absorption spectrum resulting from π→π* transitions within the naphthalene system. pku.edu.cnnih.gov

| Predicted λmax (nm) | Electronic Transition Type | Description |

|---|---|---|

| ~230 - 250 | π→π | High-energy transition localized on the naphthalene ring system. |

| ~280 - 300 | π→π | Transition involving the benzenoid character of the naphthalene rings. |

| ~340 - 370 | π→π* (with ICT character) | Lowest energy absorption band, significantly influenced by the amino group's electron-donating effect, leading to a red shift. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the energetic feasibility of various reaction pathways. For this compound, these methods can provide profound insights into its reactivity, particularly in reactions like nucleophilic aromatic substitution.

Transition State Analysis for Nucleophilic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for substituted naphthalenes, especially when an electron-withdrawing group is present to stabilize the intermediate. masterorganicchemistry.com Computational chemistry allows for the precise location of the transition state (TS) structures along the reaction coordinate. The TS represents the highest energy point on the pathway from reactants to intermediates or products. wsimg.com

For a hypothetical SNAr reaction on this compound (e.g., displacement of a leaving group by a nucleophile), DFT calculations can determine the geometry of the TS. A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Leaving Group bond and formation of the C-Nucleophile bond). masterorganicchemistry.com The calculated energy of this TS relative to the reactants gives the activation energy barrier (ΔG‡), a critical determinant of the reaction rate. A lower activation energy implies a faster reaction. nih.gov

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15 - 25 kcal/mol for a typical SNAr reaction. |

| Transition State Geometry | The specific arrangement of atoms at the energy maximum. | The ipso-carbon atom transitions from sp² to a more sp³-like hybridization. |

| Imaginary Frequency | A unique vibrational mode at the transition state with a negative force constant. | A single imaginary frequency in the range of 200i - 500i cm⁻¹ confirms a true TS. |

Intermediate Stability Analysis (e.g., Meisenheimer Complexes)

For this compound, the attack of a nucleophile at a carbon atom bearing a leaving group would form a resonance-stabilized anionic σ-complex. The difluoromethyl group at the 6-position would play a significant role in stabilizing this negative charge through its inductive electron-withdrawing effect. DFT calculations can quantify this stabilization by computing the energy of the Meisenheimer complex relative to the reactants. researchgate.net A more stable intermediate generally corresponds to a lower energy transition state for its formation, facilitating the reaction. frontiersin.orgresearchgate.net The analysis helps to confirm whether the reaction proceeds via a stepwise pathway (with a stable intermediate) or a concerted mechanism.

| Intermediate Species | Calculated Relative Energy (kcal/mol) | Stabilizing Factors |

|---|---|---|

| Meisenheimer Complex (para to -CHF₂) | -5 to -15 | Strong resonance and inductive stabilization from the electron-withdrawing -CHF₂ group. |

| Meisenheimer Complex (meta to -CHF₂) | 0 to -10 | Weaker inductive stabilization; no direct resonance stabilization from the -CHF₂ group. |

Energetic Profiles of Chemical Transformations

By combining the energies of the reactants, transition states, intermediates, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a given chemical transformation. mdpi.com This profile provides a comprehensive view of the reaction mechanism, illustrating the energy changes that occur at each step.

For a hypothetical SNAr reaction of this compound, the energetic profile would typically show two transition states and one intermediate (the Meisenheimer complex). masterorganicchemistry.com The first step, the formation of the Meisenheimer complex, is usually the rate-determining step and thus has the highest activation energy. masterorganicchemistry.com The second step, the departure of the leaving group to form the final product, generally has a much lower activation barrier. Computational studies can map out this entire pathway, providing quantitative data on the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction, which is essential for understanding and predicting chemical reactivity. mdpi.com

| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Nucleophile | 0 (Reference) |

| 2 | Transition State 1 (TS1) | +20 |

| 3 | Meisenheimer Complex (Intermediate) | -10 |

| 4 | Transition State 2 (TS2) | +5 |

| 5 | Products + Leaving Group | -25 (for an exothermic reaction) |

Reactivity and Chemical Transformations of 1 Amino 6 Difluoromethyl Naphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-Amino-6-(difluoromethyl)naphthalene are influenced by the electronic properties of the naphthalene (B1677914) ring, which is activated towards certain types of substitution by the amino group and deactivated by the difluoromethyl group.

The reactivity with thiols is also an important consideration. Thiols are generally potent nucleophiles and can participate in nucleophilic aromatic substitution reactions, particularly in the presence of activating groups. For instance, the nitro group in 4-Nitro-N-alkyl-1,8-naphthalimides is readily displaced by thiolate anions. nih.gov While the difluoromethyl group is not as strongly activating as a nitro group, this reactivity pattern highlights the potential for thiols to act as nucleophiles towards activated naphthalene systems. The relative nucleophilicity of amines and thiols often sees thiols reacting preferentially. nih.gov

A summary of expected reactivity with various nucleophiles is presented in Table 1.

| Nucleophile | Expected Reactivity | Plausible Product Structure |

| Primary Amines | Substitution of the amino group may occur under harsh conditions or with additional activation of the naphthalene ring. | 1-Alkylamino-6-(difluoromethyl)naphthalene |

| Secondary Amines | Reactivity is generally lower than primary amines in nucleophilic aromatic substitution. rsc.org | 1-Dialkylamino-6-(difluoromethyl)naphthalene |

| Thiols | Potentially reactive, especially if the naphthalene ring is further activated. | 1-(Alkylthio)-6-(difluoromethyl)naphthalene or 1-(Arylthio)-6-(difluoromethyl)naphthalene |

The presence of both an amino group and a difluoromethyl group on the naphthalene scaffold allows for the possibility of intramolecular hydrogen bonding. The C-H bond of the difluoromethyl group is polarized and can act as a hydrogen bond donor. researchgate.net This interaction can influence the conformation and electronic properties of the molecule, thereby affecting its reactivity.

Intramolecular hydrogen bonds are known to impact the properties of molecules. For instance, in ortho-substituted systems, they can influence acidity, basicity, and the ease of proton transfer. nih.gov In the context of this compound, an intramolecular hydrogen bond between the amino group's lone pair and the hydrogen of the difluoromethyl group could decrease the nucleophilicity of the amino group and hinder its participation in reactions. Conversely, it could also stabilize certain transition states, thereby facilitating specific transformations. The strength of such a hydrogen bond would be dependent on the specific geometry and electronic environment of the molecule.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the difluoromethyl group is a deactivating group and a meta-director.

In 1-substituted naphthalenes, electrophilic attack generally occurs at the C4 (para) and C2 (ortho) positions of the same ring, or at the C5 and C8 positions of the adjacent ring. For 1-aminonaphthalene, the amino group strongly directs incoming electrophiles to the C2 and C4 positions. The difluoromethyl group at the 6-position will exert a deactivating effect on the ring to which it is attached.

Given the opposing electronic effects of the amino and difluoromethyl groups, predicting the precise outcome of electrophilic aromatic substitution on this compound requires careful consideration. The powerful activating and directing effect of the amino group is likely to dominate, favoring substitution on the amino-bearing ring. Therefore, electrophilic attack is most probable at the C2 and C4 positions. Theoretical studies on substituted benzenes have shown that the amino group strongly activates the ortho and para positions towards electrophilic attack. rsc.org

Table 2 outlines the predicted major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagent | Predicted Major Product(s) |